molecular formula C11H14N2OS B2388541 (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone CAS No. 1090533-15-5

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B2388541
CAS No.: 1090533-15-5
M. Wt: 222.31
InChI Key: ATQJUFQTTJFPRA-UHFFFAOYSA-N
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Description

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is an organic compound that features a pyridine ring substituted with a methylthio group at the 6-position and a pyrrolidinylmethanone group at the 3-position

Scientific Research Applications

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Pyrrolidinylmethanone Group: This step involves the formation of an amide bond between the pyridine ring and the pyrrolidine moiety. This can be achieved through the reaction of a pyridine carboxylic acid derivative with pyrrolidine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated pyridines.

Mechanism of Action

The mechanism of action of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylsulfanylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the pyrrolidinylmethanone moiety.

    6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide: Contains a sulfonamide group and a chlorine substituent.

Uniqueness

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is unique due to the presence of both the methylthio and pyrrolidinylmethanone groups, which confer specific chemical and biological properties that are not found in its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(6-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQJUFQTTJFPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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